Evaluation of two cyclic di-peptides as inhibitors of CCL2 induced chemotaxis†

MedChemComm Pub Date: 2013-04-02 DOI: 10.1039/C3MD00043E

Abstract

Monocyte chemoattractant protein (CCL2) plays a major role in the recruitment of monocytes during inflammation. In this study we analysed properties of synthetic CCL2 inhibitors in inhibiting CCL2 mediated monocyte migration. Using trans-endothelial chemotaxis assays compounds C1 and C5 were found to significantly reduce CCL2 mediated migration. Flow based adhesion assays showed reduction in adhesion to VCAM-1 in the presence of 10 nM CCL2 and 50 μM C5 (p < 0.05). Further studies with these compounds can aid in their development as anti-inflammatory therapies.

Graphical abstract: Evaluation of two cyclic di-peptides as inhibitors of CCL2 induced chemotaxis
Evaluation of two cyclic di-peptides as inhibitors of CCL2 induced chemotaxis†
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